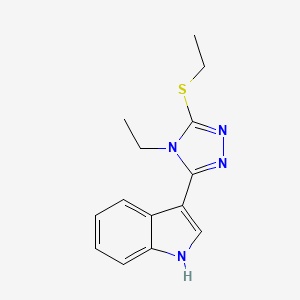

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Descripción

Propiedades

IUPAC Name |

3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-3-18-13(16-17-14(18)19-4-2)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHDQFCTYLYBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring through the reaction of ethylthio-substituted hydrazine with ethyl isothiocyanate. This intermediate can then be subjected to cyclization with an indole derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Aplicaciones Científicas De Investigación

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The unique structure of this compound can be utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the triazole ring or adjacent moieties, leading to distinct physicochemical and biological profiles:

Key Observations :

- Indole vs.

- Ethylthio vs. Benzylthio : The ethylthio substituent (target compound) reduces steric hindrance compared to benzylthio derivatives (e.g., 3-(4-methylbenzylthio) analog ), possibly enhancing conformational flexibility.

- Conformational Polymorphism: Analogous triazole derivatives (e.g., 4-ethyl-5-[(4-methyltriazolyl)sulfanyl]methyl]-4H-1,2,4-triazole-3-thione) exhibit polymorphism, with orthorhombic and monoclinic forms showing melting point differences (451 K vs. 454 K). This suggests that even minor substituent changes can alter crystallization behavior .

Computational and Crystallographic Insights

- Conformational Analysis : Polymorphs of triazole-thione analogs () demonstrate that substituent orientation (e.g., ethyl vs. methyl) can alter bond angles by up to 3°, impacting packing efficiency and solubility.

- Software Tools : Programs like ORTEP-3 and WinGX () enable precise modeling of triazole derivatives, aiding in the prediction of physicochemical properties.

Actividad Biológica

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a triazole ring fused with an indole moiety, exhibits unique chemical properties that may contribute to its biological efficacy.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 852143-47-6 |

| Molecular Formula | C₁₄H₁₆N₄S |

| Molecular Weight | 284.36 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of ethylthio-substituted hydrazine with an indole derivative under controlled acidic or basic conditions. The process often utilizes solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values suggest that it exhibits cytotoxicity at relatively low concentrations. For instance, one study reported an IC50 value of approximately 19.6 µM for MCF-7 cells after 24 hours of exposure .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, triazole derivatives have been investigated for their acetylcholinesterase (AChE) inhibitory activity. Compounds in this class have shown promising results compared to standard drugs like donepezil, with IC50 values indicating effective inhibition .

The biological activity of this compound is believed to stem from its interactions with various molecular targets:

- Enzyme Interactions : The triazole ring can form hydrogen bonds with enzyme active sites.

- DNA Intercalation : The indole moiety may intercalate into DNA structures, disrupting replication and transcription processes.

- Protein Binding : The compound can potentially bind to proteins involved in signaling pathways, modulating their activity and affecting cellular responses.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Antimicrobial Efficacy : A study on triazole derivatives demonstrated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : Research involving MCF-7 cells showed that treatment with this compound led to a significant increase in apoptotic cells compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging heterocyclic intermediates. Key steps include:

- Azide Intermediate Preparation : Reacting 3-(2-azidoethyl)-1H-indole derivatives with CuI in PEG-400/DMF solvent systems under nitrogen .

- Cyclization : Introducing ethylthio and ethyl groups via nucleophilic substitution or thiol-ene reactions.

- Purification : Column chromatography with gradients like 70:30 EtOAc:hexanes, achieving yields ~22–42% .

Critical parameters: Temperature (room temperature for CuAAC), solvent polarity (PEG-400 enhances reaction efficiency), and stoichiometric ratios of CuI (10–20 mol%) .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for indole NH (~δ 10–12 ppm), triazole protons (δ 7.5–8.5 ppm), and ethyl/ethylthio groups (δ 1.2–1.4 ppm for CH3, δ 2.5–3.5 ppm for SCH2) .

- 13C NMR : Confirm triazole carbons (δ 140–160 ppm), indole aromatic carbons (δ 110–130 ppm), and ethylthio sulfur-linked carbons (δ 35–45 ppm) .

- 19F NMR (if fluorinated analogs): Fluorine peaks at δ -110 to -120 ppm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antioxidant Activity : DPPH/ABTS radical scavenging assays to evaluate ROS inhibition .

- Kinase Inhibition : Use enzymatic assays (e.g., anaplastic lymphoma kinase inhibition via IC50 determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action against kinase targets?

- Methodological Answer :

- Protein Preparation : Retrieve kinase structures (e.g., PDB: 2XP2, 3LD6) and optimize protonation states using tools like AutoDockTools .

- Ligand Docking : Perform flexible docking with AutoDock Vina or Schrödinger, focusing on binding affinities (ΔG) and hydrogen-bond interactions with catalytic residues (e.g., ATP-binding pockets) .

- Validation : Compare docking poses with co-crystallized ligands and validate via MD simulations (e.g., RMSD < 2 Å over 100 ns) .

Q. What computational strategies (e.g., DFT) optimize the compound’s electronic properties for enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/cc-pVDZ to analyze HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Triazole and indole moieties often exhibit electron-deficient regions, influencing binding .

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–5), CYP450 inhibition, and blood-brain barrier permeability .

Q. How to resolve contradictory data in biological activity across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Structural Confirmation : Re-validate compound purity via HPLC (>95%) and XRD (SHELX-refined CIF files) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.